molecular formula C10H9NOS B1168778 2-Propanone,1-(2(3H)-benzothiazolylidene)-,(E)-(9CI) CAS No. 119406-94-9

2-Propanone,1-(2(3H)-benzothiazolylidene)-,(E)-(9CI)

Cat. No.: B1168778
CAS No.: 119406-94-9
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Propanone,1-(2(3H)-benzothiazolylidene)-,(E)-(9CI) is an organic compound that belongs to the class of benzothiazoles. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. These compounds are known for their diverse biological activities and are used in various fields such as medicinal chemistry, materials science, and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Propanone,1-(2(3H)-benzothiazolylidene)-,(E)-(9CI) typically involves the condensation of 2-aminobenzothiazole with an appropriate aldehyde or ketone under acidic or basic conditions. The reaction may proceed through the formation of an imine intermediate, which is then cyclized to form the final product.

Industrial Production Methods: Industrial production methods for this compound may involve large-scale batch or continuous processes, utilizing optimized reaction conditions to maximize yield and purity. Catalysts and solvents may be employed to enhance the efficiency of the synthesis.

Types of Reactions:

    Oxidation: The compound may undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, enabling the construction of more complex molecules.

Biology: In biological research, the compound may be studied for its potential pharmacological activities, such as antimicrobial, anticancer, or anti-inflammatory properties.

Medicine: The compound may be investigated for its therapeutic potential in treating various diseases and conditions.

Industry: In the industrial sector, the compound may be used in the development of new materials, such as polymers, dyes, and electronic components.

Mechanism of Action

The mechanism of action of 2-Propanone,1-(2(3H)-benzothiazolylidene)-,(E)-(9CI) involves its interaction with specific molecular targets, such as enzymes, receptors, or nucleic acids. The compound may exert its effects by modulating the activity of these targets, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

    Benzothiazole: The parent compound of the benzothiazole class.

    2-Aminobenzothiazole: A precursor in the synthesis of various benzothiazole derivatives.

    Benzothiazole-2-thiol: A sulfur-containing benzothiazole derivative.

Uniqueness: 2-Propanone,1-(2(3H)-benzothiazolylidene)-,(E)-(9CI) is unique due to its specific structure, which imparts distinct chemical and biological properties

Properties

IUPAC Name

(Z)-1-(1,3-benzothiazol-2-yl)prop-1-en-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NOS/c1-7(12)6-10-11-8-4-2-3-5-9(8)13-10/h2-6,12H,1H3/b7-6-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STFCVJDRPONJKE-SREVYHEPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC1=NC2=CC=CC=C2S1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C/C1=NC2=CC=CC=C2S1)/O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.